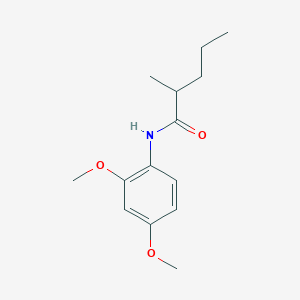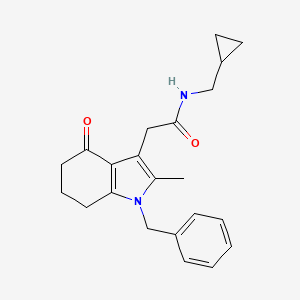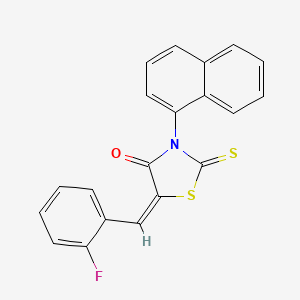![molecular formula C23H12N2O8S B5067232 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)
4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)sulfonyl]benzoic acid” is a complex organic molecule. It has a molecular formula of C24H12N2O7 . It is a derivative of isoindole, a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the reductive cyclization of a similar compound, 2,2’-di (4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di (benzo [de]isoquinoline)-7,7’-dicarboxylic acid, has been studied . The reaction was carried out in an aqueous-alkaline solution with thiourea dioxide as the reducing agent .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains two isoindole units linked by a sulfonyl group and has a benzoic acid moiety .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the reductive cyclization of a similar compound was studied, and it was found that the composition and quantity of the intermediate and final products depend on the concentration of the reducing agent and the presence of air oxygen in the solution .Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O8S/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)34(32,33)13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZZRUBTTVLDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5067159.png)
![(1-adamantylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5067165.png)
![1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5067166.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5067180.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5067182.png)
![ethyl 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5067185.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5067191.png)
![4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5067200.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B5067224.png)